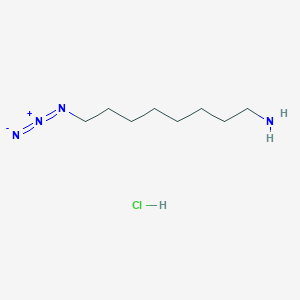

8-Azidooctan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C8H19ClN4 |

|---|---|

Molecular Weight |

206.72 g/mol |

IUPAC Name |

8-azidooctan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H18N4.ClH/c9-7-5-3-1-2-4-6-8-11-12-10;/h1-9H2;1H |

InChI Key |

LKJKHQNHMCAXGT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCN=[N+]=[N-])CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method for synthesizing 8-azidooctan-1-amine hydrochloride involves the nucleophilic substitution of 8-chlorooctylamine hydrochloride with sodium azide (NaN₃). This reaction proceeds via an SN2 mechanism, where the azide ion displaces the chloride group.

Procedure :

-

Reagent Preparation : 8-Chlorooctylamine hydrochloride (4.3 mmol) is dissolved in deionized water (5 mL).

-

Azide Introduction : Sodium azide (12.9 mmol, 3 equivalents) is added to the solution, ensuring a molar excess to drive the reaction to completion.

-

Heating : The mixture is heated to 80°C for 15–96 hours, depending on the reaction scale and desired yield.

-

Workup : The solution is basified with potassium hydroxide (KOH) to precipitate the free amine, followed by extraction with diethyl ether (3 × 10 mL).

-

Salt Formation : The organic layer is concentrated, and hydrochloric acid (HCl) is introduced to form the hydrochloride salt.

Yield : 90–99% (depending on reaction time and purity of starting material).

Optimization Insights

-

Temperature and Time : Prolonged heating (up to 96 hours) at 75–80°C enhances conversion rates for longer alkyl chains.

-

Solvent Effects : Aqueous solvents are preferred due to the solubility of sodium azide, though mixed solvents (e.g., water/DMF) may accelerate kinetics.

-

Safety : The reaction must be conducted in a fume hood due to the potential release of volatile azides.

Diazotransfer Using Imidazole-1-Sulfonyl Azide Hydrochloride

Advantages and Limitations

-

Safety : Eliminates sodium azide use but requires handling explosive diazotransfer reagents.

-

Scope : Suitable for substrates sensitive to high temperatures or aqueous conditions.

Comparative Analysis of Synthesis Methods

| Parameter | Nucleophilic Substitution | Diazotransfer |

|---|---|---|

| Reaction Time | 15–96 hours | 24 hours |

| Temperature | 75–80°C | Room temperature |

| Yield | 90–99% | 75–85% |

| Safety Concerns | Sodium azide volatility | Explosive diazotransfer reagents |

| Scalability | High (gram-scale demonstrated) | Moderate (requires chromatography) |

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 8-Azidooctan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminium hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

Reduction: LiAlH4 in anhydrous ether or Pd/C with hydrogen gas.

Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or CH3CN.

Major Products:

Reduction: The major product is 8-aminooctan-1-amine.

Substitution: The products depend on the electrophile used in the reaction.

Scientific Research Applications

8-Azidooctan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: Employed in bioconjugation techniques, where the azido group can be used in click chemistry to attach biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-azidooctan-1-amine hydrochloride primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions:

Nucleophilic Substitution: The azido group can act as a nucleophile, attacking electrophilic centers in other molecules.

Reduction: The azido group can be reduced to an amine, releasing nitrogen gas (N2) in the process.

Comparison with Similar Compounds

Key Observations :

- Chain Length : The extended C8 chain of 8-azidooctan-1-amine confers greater hydrophobicity and lower aqueous solubility compared to shorter analogs . This property impacts its utility in biological systems, where solubility and membrane permeability are critical.

- Synthetic Utility : All three compounds are synthesized via analogous routes (e.g., substitution reactions with NaN₃), but longer chains like C8 require stricter temperature control to avoid side reactions .

Research Findings and Practical Considerations

- PROTAC Performance : In PROTACs 5–7 (using C3, C4, and C8 linkers), the C8-linked PROTAC demonstrated higher target degradation efficiency (~85% vs. ~60% for C3) in leukemia cell lines, likely due to optimal spacing for ternary complex formation .

- Synthetic Challenges : Longer chains (C8) require multi-step purification to remove azide byproducts, unlike shorter analogs .

Biological Activity

8-Azidooctan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on recent research findings.

8-Azidooctan-1-amine hydrochloride is characterized by the presence of an azido group, which contributes to its reactivity and potential for biological applications. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving azides.

Biological Activity Overview

The biological activity of 8-Azidooctan-1-amine hydrochloride has been investigated primarily in the context of cancer therapy and targeted drug delivery systems. Studies have shown that it can serve as a precursor for the development of antibody-drug conjugates (ADCs) that target specific cancer cells.

The mechanism by which 8-Azidooctan-1-amine hydrochloride exerts its biological effects involves:

- Cellular Uptake : The azido group allows for selective uptake by cells, facilitating targeted delivery.

- Cytotoxicity : In vitro studies have demonstrated that compounds derived from 8-Azidooctan-1-amine hydrochloride exhibit cytotoxic effects on various cancer cell lines, including Burkitt lymphoma models .

Case Studies

-

Targeted Delivery in Cancer Therapy :

- A study investigated the use of 8-Azidooctan-1-amine hydrochloride in creating ADCs targeting CD138-positive multiple myeloma cells. The ADCs demonstrated significant cytotoxicity with IC50 values ranging from 2.3 to 118 nM in target-positive cells .

- Another compound synthesized using 8-Azidooctan-1-amine hydrochloride showed complete eradication of tumor growth in mouse xenograft models, indicating its potential as an effective therapeutic agent .

- Pharmacokinetics :

Data Tables

Q & A

Q. What are the recommended methods for synthesizing 8-Azidooctan-1-amine hydrochloride, and how can reaction efficiency be validated?

Synthesis typically involves the azidation of 8-aminooctan-1-amine under controlled conditions. A common approach is to react the primary amine with sodium azide in the presence of a nitrous acid catalyst. Validation requires monitoring reaction progress via thin-layer chromatography (TLC) and confirming the azide functional group using FT-IR spectroscopy (peak at ~2100 cm⁻¹ for N₃ stretch). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Purity should be verified via HPLC (≥95%) and elemental analysis .

Q. What safety protocols are essential for handling 8-Azidooctan-1-amine hydrochloride in laboratory settings?

Due to its azide group, the compound is potentially explosive under mechanical stress or high temperatures. Researchers must:

- Wear PPE (gloves, lab coat, safety goggles) and work in a fume hood.

- Avoid contact with heavy metals or strong acids to prevent hazardous byproducts.

- Store in a cool, dry environment away from ignition sources. Waste must be treated with sodium nitrite to neutralize azides before disposal, following institutional hazardous waste guidelines .

Q. How should researchers characterize the purity and structural integrity of 8-Azidooctan-1-amine hydrochloride?

Key techniques include:

- NMR spectroscopy : ¹H NMR to confirm alkyl chain integrity and absence of impurities (e.g., δ 1.2–1.6 ppm for methylene groups).

- Mass spectrometry (MS) : ESI-MS to validate molecular weight ([M+H]+ expected at ~217.7 g/mol).

- Elemental analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 44.3%, H: 8.6%, N: 25.8%, Cl: 13.1%) .

Q. What are the primary challenges in stabilizing 8-Azidooctan-1-amine hydrochloride for long-term storage?

The compound is hygroscopic and sensitive to light. Stabilization strategies include:

- Storing under inert gas (argon or nitrogen) in amber vials.

- Adding desiccants (e.g., silica gel) to containers.

- Conducting stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of 8-Azidooctan-1-amine hydrochloride while minimizing side products?

Systematic optimization involves:

- Design of Experiments (DoE) : Varying parameters like temperature (20–50°C), solvent polarity (acetonitrile vs. DMF), and stoichiometry (1:1 to 1:3 amine-to-azide ratio).

- Kinetic studies : Using in-situ IR or Raman spectroscopy to track azide formation rates.

- Byproduct analysis : LC-MS to identify intermediates (e.g., diazo compounds) and adjust conditions accordingly .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural confirmation?

Contradictions may arise from residual solvents, isotopic patterns, or dynamic processes (e.g., tautomerism). Solutions include:

Q. What strategies are effective for incorporating 8-Azidooctan-1-amine hydrochloride into click chemistry-based bioconjugation studies?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Best practices include:

- Stoichiometric control : Use a 1.2:1 molar ratio (azide:alkyne) to minimize unreacted reagents.

- Biological compatibility : Assess buffer pH (6.5–7.5) and temperature (25–37°C) to maintain protein stability.

- Post-conjugation analysis : SDS-PAGE or MALDI-TOF to verify conjugate formation .

Q. How can researchers address discrepancies in bioactivity data when testing 8-Azidooctan-1-amine hydrochloride in cellular assays?

Variability may stem from compound solubility, cellular uptake, or off-target effects. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.